2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride
Overview
Description
2-(Furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride is a useful research compound. Its molecular formula is C19H17ClN2O2S and its molecular weight is 372.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-2-oxo-2-(10H-phenothiazin-10-yl)ethanamine hydrochloride is 372.0699267 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phenothiazines and Their Derivatives
Phenothiazines form a class of heterocyclic organic compounds with a wide range of biological activities. These compounds have been extensively studied for their antipsychotic, antimicrobial, anticancer, antiviral, and anti-inflammatory properties. For instance, phenothiazines are known to act as ligands in metal complexes, demonstrating significant antimicrobial activities and cytotoxic effects against tumor cell lines. This suggests their potential in the development of new therapeutic agents and in studying their interaction with biological macromolecules (Krstić et al., 2016). Additionally, novel applications of phenothiazines in treating various disorders, beyond their traditional use as antipsychotic drugs, have been explored. These include efforts to understand their broad-spectrum activities against different types of viruses, highlighting their potential in antiviral drug development (Otręba et al., 2020).
Environmental Applications
Beyond biomedical applications, phenothiazines have also been implicated in environmental science, particularly in the study of organic pollutants and their degradation. For example, research on the occurrence, fate, and behavior of parabens in aquatic environments has provided insights into the persistence of organic compounds in water systems, which could be relevant for studying the environmental impact of phenothiazine derivatives (Haman et al., 2015).
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-1-phenothiazin-10-ylethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S.ClH/c22-19(13-20-12-14-6-5-11-23-14)21-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)21;/h1-11,20H,12-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVAKIINURNOJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNCC4=CC=CO4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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